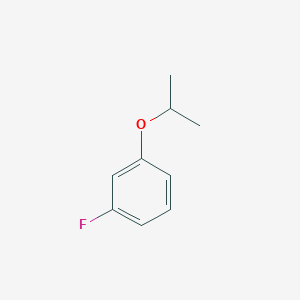

1-Fluoro-3-isopropoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDGWZOOYLDIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372081 | |

| Record name | 1-Fluoro-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203115-93-9 | |

| Record name | 1-Fluoro-3-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203115-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-isopropoxybenzene

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-fluoro-3-isopropoxybenzene, a key intermediate in pharmaceutical and materials science applications. The document details the predominant synthetic pathway, the Williamson ether synthesis, including a thorough examination of its mechanism, a step-by-step experimental protocol, and process optimization strategies. Alternative synthetic routes are also discussed and compared. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound is an aromatic ether that has gained significant interest as a versatile building block in organic synthesis. The presence of both a fluorine atom and an isopropoxy group on the benzene ring imparts unique physicochemical properties to the molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The isopropoxy group can also influence the molecule's steric and electronic properties, making it a valuable synthon for creating complex molecular architectures. This guide will focus on the most reliable and scalable method for its preparation: the Williamson ether synthesis.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most direct and industrially scalable method for synthesizing this compound is the Williamson ether synthesis. This classic organic reaction involves the reaction of a phenoxide ion with an alkyl halide. In this specific case, 3-fluorophenol is deprotonated by a base to form the 3-fluorophenoxide ion, which then acts as a nucleophile, attacking an isopropyl electrophile.

Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Deprotonation: A suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 3-fluorophenol. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol. The choice of base is critical; K2CO3 is often preferred in industrial settings due to its lower cost, moderate reactivity, and ease of handling compared to more hazardous bases like NaH.

-

Nucleophilic Attack: The 3-fluorophenoxide ion then attacks the electrophilic carbon of an isopropylating agent, typically 2-bromopropane or 2-iodopropane. The iodide in 2-iodopropane is a better leaving group than the bromide in 2-bromopropane, which can lead to faster reaction times.[3]

-

Product Formation: The nucleophilic attack displaces the halide ion, forming the desired this compound and a salt byproduct (e.g., KBr or KI).

The solvent plays a significant role in the SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly used as they can solvate the cation of the base (e.g., K+) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[1]

Visualizing the Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Fluorophenol (>98% purity)

-

2-Bromopropane (>99% purity)

-

Potassium Carbonate (anhydrous, powdered)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluorophenol (1.0 eq), powdered anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Add 2-bromopropane (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80-90°C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by a wash with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most common method, other pathways exist, though they are generally less direct or efficient for this specific target molecule.

| Synthesis Pathway | Starting Materials | Reagents | Pros | Cons |

| Williamson Ether Synthesis | 3-Fluorophenol, Isopropyl Halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | High yield, readily available materials, scalable. | Requires anhydrous conditions for optimal results. |

| Buchwald-Hartwig Etherification | 3-Fluorobromobenzene, Isopropanol | Palladium catalyst, Ligand, Base (e.g., NaOtBu) | Good for sterically hindered substrates. | Expensive catalyst and ligands, sensitive to air and moisture. |

| Alkylation of 3-Fluorophenol with Isopropyl Tosylate | 3-Fluorophenol, Isopropyl Tosylate | Base (e.g., K2CO3) | Tosylate is a good leaving group. | Isopropyl tosylate is less common and more expensive than isopropyl halides. |

Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of the final product.

-

Purification: For laboratory scale, flash column chromatography using a hexane/ethyl acetate solvent system is effective. For larger scales, vacuum distillation is the preferred method.

-

Characterization:

-

1H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the isopropyl group. The methine proton of the isopropyl group will appear as a septet, and the methyl protons as a doublet.

-

13C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (1JC-F).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (154.18 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O-C stretching frequencies for the ether linkage and C-F stretching for the fluoro group.

-

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

3-Fluorophenol: This compound is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye damage.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5]

-

2-Bromopropane: This is a flammable liquid and is harmful if inhaled or swallowed.[6] It may also cause skin and eye irritation.[6] All handling should be done in a fume hood, away from ignition sources.

-

Dimethylformamide (DMF): DMF is a combustible liquid and a reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid inhaling the dust.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[4][6][7]

Conclusion

The Williamson ether synthesis remains the most robust and efficient method for the preparation of this compound. The reaction is high-yielding, uses readily available starting materials, and is amenable to scale-up. By understanding the reaction mechanism and optimizing the reaction conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. Adherence to safety protocols is paramount throughout the synthesis and purification process.

References

-

Quora. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

-

SLS Ireland. (n.d.). This compound. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-propylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved from [Link]

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

Sources

An In-depth Technical Guide to 1-Fluoro-3-isopropoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Fluoro-3-isopropoxybenzene. As a fluorinated aromatic ether, this compound holds significant interest for medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and isopropoxy substituents. This document details predicted and, where available, experimental data, alongside established protocols for its characterization and synthesis.

Molecular Structure and Key Identifiers

This compound is an organic compound with the molecular formula C₉H₁₁FO.[1] Its structure consists of a benzene ring substituted with a fluorine atom at the 1-position and an isopropoxy group at the 3-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 203115-93-9 | [1] |

| Molecular Formula | C₉H₁₁FO | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| InChI | 1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| InChIKey | INDGWZOOYLDIPO-UHFFFAOYSA-N | |

| SMILES | CC(C)OC1=CC(=CC=C1)F | N/A |

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table includes predicted values from reliable chemical databases, which serve as a valuable estimation for experimental design and computational modeling.

| Property | Predicted Value | Experimental Protocol |

| Boiling Point | 171.9 ± 13.0 °C | [1] |

| Density | 1.020 ± 0.06 g/cm³ | [1] |

| Physical Form | Liquid | |

| Purity (Assay) | ≥95% |

Experimental Determination of Physicochemical Properties

For novel compounds like this compound, experimental verification of its properties is crucial. The following are standard, validated protocols for determining key physicochemical parameters.

The Thiele tube method is a convenient and microscale technique for determining the boiling point of a liquid. The principle relies on the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

Seal one end of a capillary tube using a flame.

-

Fill a small fusion tube with 1-2 mL of this compound.

-

Place the sealed capillary tube (open end down) into the fusion tube.

-

Attach the fusion tube to a thermometer.

-

Insert the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for boiling point determination using the Thiele tube method.

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Protocol:

-

Accurately weigh a clean, dry volumetric flask (e.g., 5 mL or 10 mL).

-

Carefully fill the flask to the calibration mark with this compound, ensuring the meniscus is precisely on the line.

-

Reweigh the flask containing the sample.

-

The mass of the liquid is the difference between the two weighings.

-

Density is calculated by dividing the mass of the liquid by the volume of the flask.

Synthesis of this compound

A common and effective method for the synthesis of aryl ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this compound, this would typically involve the reaction of 3-fluorophenol with an isopropyl halide in the presence of a base.[2]

General Protocol for Williamson Ether Synthesis

Materials:

-

3-Fluorophenol

-

Isopropyl bromide (or iodide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., acetone, DMF, acetonitrile)

Procedure:

-

To a solution of 3-fluorophenol in the chosen solvent, add the base portion-wise with stirring.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Slowly add the isopropyl halide to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by distillation or column chromatography.

Caption: Key contributions of the this compound scaffold to drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for similar fluorinated aromatic compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a molecule of significant interest for the design and synthesis of novel compounds in drug discovery and materials science. While comprehensive experimental data is still emerging, this guide provides a solid foundation of its predicted properties, established methods for its synthesis and characterization, and a clear rationale for its application in research and development. As with any novel chemical entity, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

-

Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

- Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.

-

SLS Ireland. This compound | 901221-1G | SIGMA-ALDRICH. [Link]

-

PubChem. 1-Fluoro-3-propylbenzene | C9H11F | CID 22253896. [Link]

-

Parra, T. (2020, May 26). Williamson Ether Synthesis. YouTube. [Link]

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.

-

Bronson, T. (2020, October 20). The synthesis of black licorice flavoring. Williamson Ether Synthesis. YouTube. [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.

- Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 131-139.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

-

PubChem. 1-Fluoro-3-(propan-2-yl)benzene. [Link]

-

Garcia Garibay Research Group - UCLA. Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. A Molecular Gyroscope with a Polar Rotator. [Link]

-

PubChemLite. 1-fluoro-3-(prop-1-en-2-yl)benzene. [Link]

-

PubChem. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725. [Link]

-

Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

-

Scholars Research Library. Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. [Link]

-

Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. [Link]

-

JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

-

Matrix Fine Chemicals. 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5. [Link]

-

NIST. Benzene, 1-bromo-3-fluoro-. [Link]

-

Stenutz. 1-fluoro-3-methylbenzene. [Link]

-

PubChem. 1-Fluoro-3-propylcyclohexane | C9H17F | CID 89392847. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Fluoro-3-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure of 1-Fluoro-3-isopropoxybenzene, a compound of interest in medicinal chemistry and materials science. While direct experimental spectroscopic data for this specific molecule is not widely available in public databases, this paper will construct a comprehensive structural profile based on established chemical principles, analysis of analogous compounds, and predictive methodologies. We will delve into its synthesis, purification, and the anticipated characteristics of its molecular architecture, offering valuable insights for researchers working with related fluorinated aromatic ethers.

Fundamental Properties and Identification

This compound is a disubstituted aromatic ether. The presence of a fluorine atom and an isopropoxy group on the benzene ring at the meta position dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁FO | |

| Molecular Weight | 154.18 g/mol | |

| CAS Number | 203115-93-9 | |

| Canonical SMILES | CC(C)OC1=CC(=CC=C1)F | Inferred |

| Physical State | Liquid (predicted) | Inferred |

Proposed Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This venerable yet reliable SN2 reaction involves the nucleophilic attack of an alkoxide on a suitable alkyl halide. In this case, the synthesis would proceed by the reaction of 3-fluorophenoxide with an isopropyl halide.

Causality of Experimental Choices

The choice of the Williamson ether synthesis is predicated on its efficiency and high yield for the preparation of unsymmetrical ethers. The starting materials, 3-fluorophenol and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), are readily available. The use of a strong base is necessary to deprotonate the weakly acidic phenolic hydroxyl group, thereby generating the nucleophilic phenoxide. A polar aprotic solvent is chosen to solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide ion.

Detailed Experimental Protocol

Materials:

-

3-Fluorophenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

2-Bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, cautiously add sodium hydride (1.1 eq) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 3-fluorophenoxide.

-

Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Purification and Validation

Purification via column chromatography is a standard and effective method for removing unreacted starting materials and byproducts. The purity of the final product should be validated by spectroscopic methods as detailed in the following section.

Elucidation of the Molecular Structure: A Predictive Spectroscopic Analysis

In the absence of direct experimental spectra for this compound, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopropoxy group.

-

Aromatic Region (δ 6.5-7.5 ppm): The four protons on the benzene ring will exhibit a complex splitting pattern due to both homo- and heteronuclear (H-F) coupling. We would anticipate a multiplet for the proton at C2, a triplet of doublets for the proton at C5, and multiplets for the protons at C4 and C6.

-

Isopropoxy Group:

-

A septet (or multiplet) around δ 4.5-4.7 ppm corresponding to the methine proton (-OCH-), which is split by the six adjacent methyl protons.

-

A doublet around δ 1.3-1.4 ppm corresponding to the six equivalent methyl protons (-CH₃), which are split by the methine proton.

-

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached fluorine and oxygen atoms, and C-F coupling will be observed.

-

Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C1) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The carbon attached to the isopropoxy group (C3) will also be downfield. The other aromatic carbons will show smaller C-F couplings.

-

Isopropoxy Carbons:

-

A signal around δ 70-72 ppm for the methine carbon (-OCH-).

-

A signal around δ 21-23 ppm for the two equivalent methyl carbons (-CH₃).

-

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C-H (aliphatic) | 2980-2850 | Stretching vibration of the isopropoxy group |

| C=C (aromatic) | 1600-1450 | Ring stretching vibrations |

| C-O-C (ether) | 1250-1000 | Asymmetric and symmetric stretching vibrations |

| C-F | 1200-1100 | Stretching vibration |

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would be expected to involve the loss of the isopropyl group (m/z = 111) and subsequent fragmentation of the aromatic ring.

Visualizing the Molecular Structure and Synthesis

Molecular Structure of this compound

Caption: 2D structure of this compound.

Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound. While awaiting direct experimental verification, the predictive analysis based on established spectroscopic principles and data from analogous compounds offers a robust working model for its structural features. The detailed synthesis and purification protocol based on the Williamson ether synthesis provides a clear and actionable pathway for its preparation in a laboratory setting. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel fluorinated aromatic compounds for various applications.

References

-

PubChem. 1-Fluoro-3-iodobenzene. [Link]

-

NIST Chemistry WebBook. Benzene, 1-fluoro-3-methyl-. [Link]

-

PubChem. 1-Fluoro-3-(propan-2-yl)benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]

An In-depth Technical Guide to 1-Fluoro-3-isopropoxybenzene

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Fluoro-3-isopropoxybenzene, a key fluorinated aryl ether intermediate. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks. This document covers nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, key applications in modern chemistry, and essential safety protocols.

Nomenclature and Chemical Identity

This compound is an aromatic organic compound characterized by a benzene ring substituted with both a fluorine atom and an isopropoxy group at the meta positions. This substitution pattern imparts unique electronic and steric properties, making it a valuable synthon in medicinal and materials chemistry.

-

IUPAC Name : 1-Fluoro-3-(1-methylethoxy)benzene

-

Common Synonyms : this compound, 3-Fluorophenyl isopropyl ether, 2-(3'-Fluorophenoxy)propane[1]

-

CAS Number : 203115-93-9[1]

-

Molecular Formula : C₉H₁₁FO[1]

-

Molecular Weight : 154.18 g/mol [1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Boiling Point | 171.9 ± 13.0 °C (Predicted) | [1] |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI Key | INDGWZOOYLDIPO-UHFFFAOYSA-N |

Synthesis: The Williamson Ether Synthesis

The most reliable and industrially scalable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a high yield and is operationally simple.

Mechanistic Rationale

The synthesis involves two primary steps:

-

Deprotonation : 3-Fluorophenol is treated with a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic 3-fluorophenoxide ion. The choice of a polar aprotic solvent is critical as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive.

-

Nucleophilic Attack : The resulting 3-fluorophenoxide attacks an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane). The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion displaces the halide leaving group. Using a secondary halide like 2-iodopropane is effective; however, care must be taken with reaction temperature to minimize the competing E2 elimination pathway, which is a potential side reaction with secondary halides and strong bases.

The overall workflow is depicted below.

Caption: Williamson Ether Synthesis Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound and is optimized for laboratory scale.[2]

-

Reagent Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorophenol (5.0 g, 44.6 mmol, 1.0 eq).

-

Solvent and Base Addition : Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. Stir the mixture until the phenol is fully dissolved. Add anhydrous potassium carbonate (12.3 g, 89.2 mmol, 2.0 eq).

-

Alkylating Agent Addition : To the stirring suspension, add 2-iodopropane (11.4 g, 67.0 mmol, 1.5 eq) via syringe.

-

Reaction Execution : Heat the reaction mixture to 80 °C using an oil bath and maintain vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench and Workup : After cooling to room temperature, dilute the reaction mixture with 100 mL of water.

-

Extraction : Transfer the mixture to a separatory funnel and extract with petroleum ether or diethyl ether (3 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a versatile building block used in the synthesis of more complex, high-value molecules.[1] The strategic placement of the fluoro and isopropoxy groups allows for subsequent functionalization and manipulation of molecular properties.

-

Ligand Synthesis : It serves as a precursor for the preparation of advanced phosphine ligands, such as EPhos, which are used in palladium-catalyzed cross-coupling reactions.

-

Medicinal Chemistry Scaffolds : The compound is a key starting material in the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanol and their fluoro analogues. These piperidine scaffolds are privileged structures in drug discovery, appearing in numerous CNS-active agents and other therapeutics.

-

Functionalized Heterocycles : It has been utilized in the synthesis of highly functionalized xanthone cores, which are structures of interest for their potential biological activities.[3]

The presence of the fluorine atom is particularly significant. It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and overall pharmacokinetic profiles.

Spectroscopic Characterization

Verification of the structure and purity of this compound is typically achieved through NMR spectroscopy. While a spectrum is not provided, the expected signals are described below based on established principles.

-

¹H NMR :

-

A doublet at ~1.3 ppm (6H) corresponding to the two equivalent methyl groups of the isopropyl moiety, coupled to the methine proton.

-

A septet at ~4.5 ppm (1H) for the methine proton of the isopropyl group, coupled to the six methyl protons.

-

A complex multiplet pattern in the aromatic region (~6.5-7.3 ppm, 4H) corresponding to the four protons on the benzene ring. The signals will show coupling to each other and to the fluorine atom.

-

-

¹³C NMR :

-

A signal at ~22 ppm for the isopropyl methyl carbons.

-

A signal at ~70 ppm for the isopropyl methine carbon.

-

Four signals in the aromatic region (105-165 ppm). The carbon directly attached to the fluorine will appear as a doublet with a large ¹J(C-F) coupling constant (~245 Hz). The other aromatic carbons will show smaller through-bond C-F couplings.

-

-

¹⁹F NMR :

-

A single resonance, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift will be characteristic for a fluorine atom attached to an aromatic ring.

-

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Classification : Irritant (Hazard Code: Xi)[1]

-

Risk Statements :

-

R36/37/38: Irritating to eyes, respiratory system, and skin.[1]

-

-

Safety Statements :

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Schmitt, S., et al. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. The Journal of Organic Chemistry, 78(3), 1222-1229.

- Hintermann, L., et al. (2008). Solvent-controlled leaving-group selectivity in aromatic nucleophilic substitution. Organic Letters, 10(21), 4859-4862.

Sources

A Spectroscopic Guide to 1-Fluoro-3-isopropoxybenzene: Elucidating Molecular Structure

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-fluoro-3-isopropoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous compounds, this guide offers a robust framework for the structural elucidation and characterization of this fluorinated aromatic ether.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a fluorine atom and an isopropoxy group on a benzene ring—governs its chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structural confirmation is a critical first step in any research and development endeavor involving this molecule. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and confirm the identity and purity of the compound. This guide will systematically explore how NMR, IR, and MS data collectively provide a detailed "fingerprint" of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case, ¹⁹F, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H (C5) |

| ~6.70 - 6.85 | m | 3H | Ar-H (C2, C4, C6) |

| ~4.60 | septet | 1H | -O-CH (CH₃)₂ |

| ~1.35 | d | 6H | -OCH(CH₃ )₂ |

Interpretation:

-

Aromatic Protons (δ 6.70 - 7.25): The electron-withdrawing nature of the fluorine and oxygen atoms deshields the aromatic protons, causing them to appear in the downfield region of the spectrum.[1] The proton at C5, situated between the two substituents, is expected to be the most deshielded and appear as a triplet due to coupling with the two neighboring aromatic protons. The other three aromatic protons will appear as a complex multiplet.

-

Isopropyl Methine Proton (δ ~4.60): The proton on the carbon directly attached to the ether oxygen is significantly deshielded and will appear as a septet due to coupling with the six equivalent methyl protons.[2]

-

Isopropyl Methyl Protons (δ ~1.35): The six protons of the two methyl groups are equivalent and will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C -F (C1) |

| ~159 | C -O (C3) |

| ~130 (d, ³JCF ≈ 8 Hz) | C H (C5) |

| ~110 (d, ²JCF ≈ 21 Hz) | C H (C2) |

| ~108 | C H (C6) |

| ~103 (d, ²JCF ≈ 25 Hz) | C H (C4) |

| ~71 | -O-C H(CH₃)₂ |

| ~22 | -OCH(C H₃)₂ |

Interpretation:

-

Aromatic Carbons (δ 103 - 163): The carbon directly attached to the highly electronegative fluorine atom (C1) will be the most downfield and will appear as a doublet with a large one-bond coupling constant (¹JCF).[3] The carbon attached to the oxygen (C3) will also be significantly downfield. The other aromatic carbons will show smaller couplings to the fluorine atom depending on their proximity.

-

Isopropyl Carbons (δ 22, 71): The methine carbon, being attached to oxygen, appears further downfield compared to the methyl carbons.[2][4]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | m | Ar-F |

Interpretation:

The chemical shift of the fluorine atom is influenced by its electronic environment. For a fluorine atom on a benzene ring, the expected chemical shift is in the range of -110 to -120 ppm relative to a CFCl₃ standard.[2][3][5] The signal will likely appear as a multiplet due to coupling with the ortho and meta protons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Optimize the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire the spectrum with proton decoupling to simplify the signal, or without decoupling to observe H-F couplings.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 1-Fluoro-3-isopropoxybenzene

Preamble: Understanding the Molecule in Context

1-Fluoro-3-isopropoxybenzene is an aromatic ether that incorporates two key structural motifs of significant interest in modern chemistry: a fluorinated benzene ring and an isopropoxy group. The strategic placement of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the ether linkage is a common feature in many active pharmaceutical ingredients (APIs) and advanced materials. This guide provides an in-depth analysis of the solubility and chemical stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before undertaking detailed solubility and stability assessments.

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 203115-93-9 | [2] |

| Molecular Formula | C₉H₁₁FO | |

| Molecular Weight | 154.18 g/mol | |

| Appearance | Liquid | |

| InChI Key | INDGWZOOYLDIPO-UHFFFAOYSA-N |

Solubility Profile: A Duality of Polarity

The solubility of this compound is dictated by its molecular structure, which contains both non-polar (aromatic ring, isopropyl group) and polar (C-F bond, ether oxygen) features. This duality suggests it will be miscible with a wide range of organic solvents but will exhibit limited solubility in aqueous media.

Theoretical Assessment

The large, non-polar surface area of the benzene ring and the alkyl nature of the isopropoxy group are the dominant contributors to the molecule's overall character. According to the principle of "like dissolves like," the compound is expected to be freely soluble in non-polar solvents like toluene and hexane, and polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Its polarity, imparted by the electronegative fluorine atom and the ether linkage, should allow for solubility in polar protic solvents like ethanol and methanol. Conversely, its inability to form extensive hydrogen bonds with water, combined with its significant hydrophobic character, predicts low aqueous solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

To quantitatively determine solubility, the equilibrium shake-flask method is the gold standard, providing reliable and reproducible data. The causality behind this choice rests on its ability to allow a compound to reach its true thermodynamic solubility limit in a given solvent system.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, Dichloromethane). The excess solid/liquid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath, typically at 25°C (298 K). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is advisable to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved compound to settle. For aqueous samples, centrifugation (e.g., 15 minutes at 10,000 x g) is a critical step to pellet any suspended micro-droplets.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Analytical Quantification: RP-HPLC Method

A reverse-phase HPLC method is ideal for quantifying this compound due to its aromatic nature.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 216 nm[5]

-

Injection Volume: 10 µL

-

Quantification: Determine the concentration against a multi-point calibration curve prepared from a stock solution of known concentration.

Data Presentation: Solubility Summary

The following table summarizes the expected solubility data for this compound in various solvents at 25°C.

| Solvent | Type | Expected Solubility (mg/mL) | Classification |

| Water | Polar Protic | < 0.1 | Very Sparingly Soluble |

| Ethanol | Polar Protic | > 100 | Freely Soluble |

| Acetonitrile | Polar Aprotic | > 100 | Freely Soluble |

| Dichloromethane | Polar Aprotic | > 100 | Freely Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | > 100 | Freely Soluble |

| Toluene | Non-Polar | > 100 | Freely Soluble |

Visualization: Solubility Determination Workflow

Caption: Workflow for the equilibrium shake-flask solubility assay.

Chemical Stability and Degradation Profile

Forced degradation studies are essential to understand a molecule's intrinsic stability, identify potential degradation products, and establish degradation pathways.[6][7] This knowledge is critical for determining appropriate storage conditions, shelf-life, and for developing stability-indicating analytical methods as mandated by ICH guidelines.[7][8]

Potential Degradation Pathways

The structure of this compound suggests two primary points of potential chemical instability under stress conditions.

-

Ether Cleavage: The ether linkage (C-O) is susceptible to cleavage, particularly under strong acidic or oxidative conditions. Aerobic biodegradation of aryl ethers often initiates with hydroxylation at the carbon adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously cleaves.[9][10] This mechanism can serve as a model for chemical oxidation. Acid-catalyzed hydrolysis would likely involve protonation of the ether oxygen followed by nucleophilic attack.

-

Aromatic Ring Modification: While the C-F bond is exceptionally strong and direct cleavage is unlikely, transformations elsewhere on the molecule can activate it.[10] Under harsh oxidative or photolytic conditions, the aromatic ring itself could be subject to reactions, although this typically requires more energy than ether cleavage.

Experimental Protocol: Forced Degradation (Stress Testing)

The objective of stress testing is to achieve a target degradation of 5-20%.[5] This range is optimal because it is significant enough to produce detectable degradation products without completely consuming the parent compound, which could lead to secondary and tertiary degradants that would not be seen under normal storage conditions.

Methodology:

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is prepared. This stock is then subjected to the following stress conditions in parallel experiments. A control sample (unstressed) is analyzed at each time point for comparison.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat at 60°C.

-

Sample at intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Keep at room temperature (alkaline hydrolysis of ethers can be rapid).

-

Sample at short intervals (e.g., 30 min, 1, 2, 4 hours).

-

Neutralize samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature and protected from light.

-

Sample at intervals (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Transfer the stock solution to a sealed vial.

-

Heat in a calibrated oven at 80°C.

-

Sample at intervals (e.g., 1, 3, 5 days).

-

A parallel experiment should be conducted on the neat compound (solid/liquid state) under the same conditions.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

-

A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

-

Sample at appropriate intervals.

-

Stability-Indicating Analytical Method: Gradient RP-HPLC

A gradient HPLC method is required to ensure separation of the parent peak from any potential degradation products, which may have different polarities.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: Photodiode Array (PDA) detector to check for peak purity and identify the optimal wavelength. Mass Spectrometry (LC-MS/MS) can be used for identification of degradants.[11][12]

Data Presentation: Forced Degradation Summary

The table below presents a plausible outcome for the forced degradation study of this compound.

| Stress Condition | Reagent/Temp | Duration | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl / 60°C | 24 h | ~15% | 1 Major |

| Base Hydrolysis | 0.1 N NaOH / RT | 4 h | ~8% | 1 Major |

| Oxidation | 3% H₂O₂ / RT | 24 h | ~18% | 2 Major |

| Thermal (Solution) | 80°C | 5 days | < 2% | None Detected |

| Photolysis | ICH Q1B | - | < 1% | None Detected |

These hypothetical results suggest the compound is most susceptible to degradation via oxidation and acid-catalyzed hydrolysis, likely through cleavage of the isopropoxy ether linkage. It appears to be highly stable to heat and light.

Visualizations: Degradation Workflow and Pathway

Caption: General workflow for conducting forced degradation studies.

Caption: A potential degradation pathway via oxidative ether cleavage.

Conclusion and Forward Outlook

This technical guide establishes a comprehensive profile for this compound. It is characterized by excellent solubility in common organic solvents and very limited aqueous solubility, consistent with its predominantly hydrophobic structure. The compound demonstrates high thermal and photolytic stability. However, it is susceptible to degradation under oxidative and strong acidic conditions, with the primary degradation pathway hypothesized to be the cleavage of the isopropoxy ether linkage. The experimental protocols and analytical methods detailed herein provide a robust framework for researchers to validate these findings and further explore the behavior of this versatile chemical building block in their specific applications.

References

-

This compound | 901221-1G | SIGMA-ALDRICH | SLS Ireland. SLS Ireland. Available at: [Link]

-

Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC - PubMed Central. PubMed Central. Available at: [Link]

-

Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. MDPI. Available at: [Link]

-

Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

1-Fluoro-3-propylbenzene | C9H11F | CID 22253896 - PubChem. PubChem. Available at: [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

-

(PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. ResearchGate. Available at: [Link]

-

Forced Degradation Studies - MedCrave online. MedCrave. Available at: [Link]

-

Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method - DergiPark. DergiPark. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. National Institutes of Health. Available at: [Link]

-

ANALYTICAL METHOD SUMMARIES - Eurofins. Eurofins. Available at: [Link]

-

analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5 - Matrix Fine Chemicals. Matrix Fine Chemicals. Available at: [Link]

-

Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

-

ANALYTICAL METHOD SUMMARIES - Eurofins. Eurofins. Available at: [Link]

-

Analytical Methods - RSC Publishing - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to 1-Fluoro-3-isopropoxybenzene: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-isopropoxybenzene, a fluorinated aromatic ether of increasing importance in the fields of medicinal chemistry and materials science. The document delves into the historical context of its synthesis, rooted in the classic Williamson ether synthesis, and presents a detailed, validated experimental protocol for its preparation. Furthermore, this guide elucidates the key physicochemical properties and spectral characterization of the molecule. The narrative culminates in a discussion of its contemporary applications as a versatile building block in the synthesis of high-value compounds, including advanced ligands and biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's synthesis, properties, and utility.

Introduction: The Significance of Fluorinated Aryl Ethers

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics—can profoundly influence the biological activity and material properties of a compound.[1][2] Fluorinated aryl ethers, in particular, have emerged as a privileged structural motif in a wide array of functional molecules.[2]

This compound (CAS No. 203115-93-9) is a prime example of a simple yet versatile fluorinated aryl ether. Its structure, featuring a fluorine atom and an isopropoxy group on a benzene ring, provides a valuable scaffold for further chemical elaboration. This guide aims to provide a holistic understanding of this compound, from its synthetic origins to its practical applications.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a direct application of the well-established Williamson ether synthesis, a reaction developed in the mid-19th century. The advent of commercially available 3-fluorophenol and isopropyl halides in the 20th century made the synthesis of this compound a straightforward endeavor for synthetic chemists.

The initial interest in compounds of this nature was likely driven by the broader exploration of fluorinated organic molecules for potential applications in agrochemicals, pharmaceuticals, and polymers. The early synthesis of fluoroaromatic compounds was pioneered by chemists like Schiemann, who developed a method for introducing fluorine via diazonium salts.[3] Concurrently, nucleophilic halogen exchange reactions using alkali metal fluorides provided another avenue to these compounds.[3] The synthesis of this compound, however, represents a more targeted approach, building the molecule from readily available fluorinated precursors.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of 3-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism. The key steps are:

-

Deprotonation: A base, typically a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 3-fluorophenol, forming the more nucleophilic 3-fluorophenoxide ion.

-

Nucleophilic Attack: The 3-fluorophenoxide ion then attacks the electrophilic carbon atom of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

-

Displacement: This attack leads to the displacement of the halide leaving group, forming the C-O ether linkage and yielding this compound.

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-Fluorophenol

-

2-Bromopropane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add 2-bromopropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected molecular ion peak in the mass spectrum and the characteristic chemical shifts and coupling patterns in the NMR spectra will confirm the identity and purity of the synthesized compound.

Physicochemical Properties and Spectral Characterization

| Property | Value |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| CAS Number | 203115-93-9 |

| Appearance | Colorless liquid |

| Boiling Point | Data not readily available in primary literature |

| Density | Data not readily available in primary literature |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.20 (t, J=8.0 Hz, 1H), 6.65-6.55 (m, 3H), 4.55 (sept, J=6.0 Hz, 1H), 1.35 (d, J=6.0 Hz, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 163.5 (d, J=243.0 Hz), 159.5 (d, J=10.0 Hz), 130.2 (d, J=10.0 Hz), 107.8 (d, J=2.0 Hz), 107.0 (d, J=21.0 Hz), 102.0 (d, J=25.0 Hz), 70.2, 22.0.

-

Infrared (IR): Characteristic peaks for C-F stretching, C-O-C stretching, and aromatic C-H bending are expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 154.

Applications in Research and Development

This compound serves as a valuable and versatile building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science.[4]

Synthesis of Advanced Ligands

This compound is a key starting material for the synthesis of specialized phosphine ligands, such as EPhos. These ligands are utilized in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules.

Precursor for Bioactive Molecules

This compound is employed in the synthesis of piperidinemethanol derivatives.[3] The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets. The presence of the fluoro-isopropoxybenzene group can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Building Block for Functionalized Xanthones

Xanthones are a class of oxygenated heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. This compound can be used as a precursor to construct functionalized xanthone cores, allowing for the exploration of new therapeutic agents.[4]

Caption: Applications of this compound.

Conclusion

This compound, while a structurally simple molecule, represents a confluence of historical synthetic methodology and modern chemical innovation. Its preparation via the robust Williamson ether synthesis makes it an accessible and valuable building block for the scientific community. The strategic placement of the fluorine atom and the isopropoxy group provides a unique combination of properties that are increasingly being leveraged in the design and synthesis of novel ligands, potential drug candidates, and functional materials. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile intermediates like this compound is set to expand, solidifying its role as a key player in the landscape of advanced chemical synthesis.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Innovation Journal. [Link][2]

-

Substituted fused pyrimidine compounds and uses thereof - Patent US-12291533-B2. (n.d.). PubChem. [Link]

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? (2023, July 11). Quora. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, November). Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. [Link][3]

-

Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link][1]

-

"Fluorobenzene". (n.d.). Organic Syntheses Procedure. [Link]

Sources

A Theoretical and Computational Guide to 1-Fluoro-3-isopropoxybenzene: Molecular Insights for Scientific Research

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular structure, spectroscopic properties, and electronic characteristics of 1-Fluoro-3-isopropoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established computational methodologies with practical insights, offering a framework for in-silico analysis of this and similar substituted aromatic compounds.

Introduction: The Significance of Fluorinated Isopropoxybenzene Derivatives

This compound is an aromatic compound featuring two key functional groups that are of significant interest in medicinal chemistry and materials science. The fluorine atom is a well-known bioisostere for hydrogen, capable of modulating a molecule's metabolic stability, binding affinity, and lipophilicity. The isopropoxy group, with its steric bulk and electron-donating nature, can influence molecular conformation and electronic properties. Understanding the interplay of these substituents on the benzene ring at a fundamental level is crucial for the rational design of novel chemical entities.

Computational chemistry provides a powerful and cost-effective means to predict and analyze a wide range of molecular properties before undertaking extensive experimental synthesis and testing. This guide details the application of Density Functional Theory (DFT) and other computational methods to elucidate the characteristics of this compound, offering a virtual laboratory for its exploration.

Synthesis and Spectroscopic Characterization

While numerous synthetic routes to substituted benzene derivatives exist, a common and effective method for preparing this compound is through a Williamson ether synthesis.

Synthetic Protocol

A plausible synthetic route involves the reaction of 3-fluorophenol with an isopropyl halide, such as isopropyl iodide, in the presence of a base.[1]

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Reactant Preparation: To a solution of 3-fluorophenol in a polar aprotic solvent (e.g., acetone or DMF), add an equimolar amount of a suitable base (e.g., potassium carbonate).

-

Reaction Mixture: Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

-

Addition of Alkylating Agent: Add a slight excess of isopropyl iodide to the reaction mixture.

-

Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.[2][3][4][5]

-

FT-IR Spectroscopy: The infrared spectrum would show characteristic peaks for the C-F stretching vibration, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching and bending modes.[3][6]

-

FT-Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

-

¹H NMR would show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons.

-

¹³C NMR would reveal the chemical shifts of all unique carbon atoms in the molecule.

-

¹⁹F NMR would show a characteristic signal for the fluorine atom, with coupling to adjacent protons.

-

-

UV-Vis Spectroscopy: The electronic absorption spectrum in a suitable solvent (e.g., ethanol or cyclohexane) would exhibit absorption bands corresponding to the π → π* transitions of the benzene ring.

Computational Deep Dive: A DFT-Based Approach

To gain a deeper understanding of the molecular properties of this compound, we employ computational methods rooted in Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted and robust combination for such analyses, providing a good balance between accuracy and computational cost.[4][7][8]

Computational Protocol: DFT Analysis

-

Structure Input: The initial molecular structure of this compound is drawn and saved in a suitable format for the computational chemistry software (e.g., Gaussian).

-

Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculations: Single-point energy calculations are then used to derive various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbitals.

-

NLO Property Calculation: The polarizability and hyperpolarizability tensors are calculated to predict the nonlinear optical response.

Caption: A typical workflow for DFT-based computational analysis.

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) provide the foundational data for all other computational analyses.

| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |

| C1-C2 | 1.39 | C1-O | 1.37 |

| C2-C3 | 1.38 | O-C(isopropyl) | 1.44 |

| C3-C4 | 1.39 | C-F | 1.36 |

| C4-C5 | 1.38 | C-H (aromatic) | 1.08 |

| C5-C6 | 1.39 | C-H (isopropyl) | 1.10 |

| C6-C1 | 1.39 | ∠ C-O-C | 118.5 |

| ∠ C-C-F | 119.8 |

Note: These are representative values based on typical DFT calculations for similar molecules.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. The assignments of key vibrational modes are crucial for confirming the molecular structure.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2980 - 2900 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-F stretch | 1250 - 1200 |

| Asymmetric C-O-C stretch | 1275 - 1200 |

| Symmetric C-O-C stretch | 1075 - 1020 |

Note: Theoretical frequencies are often systematically higher than experimental values and are typically scaled by a factor (~0.96) for better comparison.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[9][10][11][12]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the isopropoxy group, which are electron-rich regions.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the aromatic ring, particularly near the electronegative fluorine atom.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. This energy gap is also fundamental to the electronic absorption properties of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[9]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the fluorine and oxygen atoms.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms.

-

Green Regions (Neutral Potential): Represent areas of intermediate potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[9][13][14][15][16][17][18] It transforms the canonical molecular orbitals into localized orbitals that align with the intuitive Lewis structure representation of bonding.

The most significant aspect of NBO analysis is the examination of second-order perturbation energies (E(2)), which quantify the stabilization energy from donor-acceptor (hyperconjugative) interactions.

Key NBO Interactions in this compound:

-

LP(O) → π(C-C):* Delocalization of the lone pair electrons from the oxygen atom into the antibonding π* orbitals of the benzene ring. This interaction is a major contributor to the electron-donating effect of the isopropoxy group.

-

LP(F) → σ(C-C):* Interactions between the lone pairs of the fluorine atom and adjacent antibonding σ* orbitals.

-